

Paxalisib blood-brain barrier penetration evidence

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Compound Focus: Paxalisib

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Quantitative Evidence for BBB Penetration

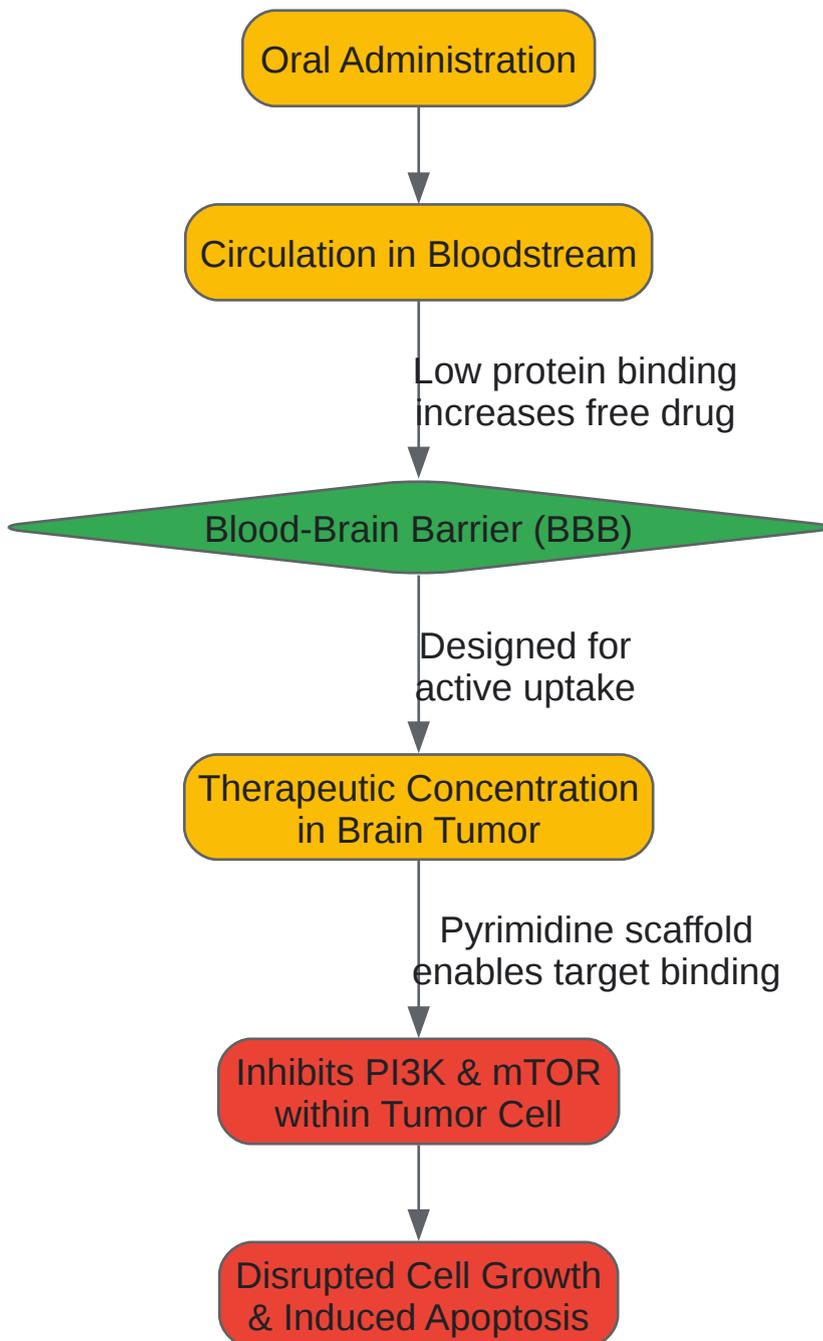
The key quantitative metric for assessing a drug's brain penetration is the **unbound brain-to-plasma partition coefficient ($K_{p,uu}$)**, which describes the extent of active transport across the BBB. For **paxalisib**, this has been directly measured in preclinical models.

Metric	Species	Value	Significance/Context
$K_{p,uu}$ [1]	Mouse	0.31	Indicates net active uptake into the brain; a value >0.1 suggests effective penetration [1].
Plasma Protein Binding (Fraction Unbound) [1]	Multiple (across species)	0.25 to 0.43	Low plasma protein binding increases the fraction of free drug available to cross the BBB [1].
Predicted Human Efficacy [1]	Human	56 mg	PBPK modeling predicted this dose would achieve effective brain concentrations [1].

Molecular Design & Mechanism of Action

Paxalisib's brain-penetrant properties are not incidental but the result of rational drug design. Its core structure is based on a **pyrimidine scaffold**, which is a key feature for achieving the molecular properties necessary for central nervous system (CNS) exposure [2]. This scaffold helps regulate lipophilicity, solubility, and metabolic stability to favor BBB penetration [2].

The diagram below illustrates the journey of **paxalisib** from oral administration to its target action within glioblastoma cells.



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Experimental Protocols for Assessment

The data on **paxalisib**'s BBB penetration was generated through standard, robust preclinical experimental protocols.

- **In Vivo Pharmacokinetic (PK) Study:** Mice are administered **paxalisib**, and at predetermined time points, blood (plasma) and brain tissue are collected. The drug concentration in each matrix is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The critical $K_{p,uu}$ is calculated as follows [1]: $K_{p,uu} = \frac{AUC_{brain, unbound}}{AUC_{plasma, unbound}}$ Where AUC is the Area Under the concentration-time curve.
- **Plasma Protein Binding Measurement:** The fraction of unbound drug in plasma is determined using methods like **equilibrium dialysis** or **ultrafiltration**. Spiked plasma is dialyzed against a buffer; the concentration of drug that passes into the buffer compartment represents the free, unbound fraction [1].
- **Physiologically Based Pharmacokinetic (PBPK) Modeling:** Data from in vivo and in vitro studies are integrated into a computational model. This model simulates the absorption, distribution, metabolism, and excretion (ADME) of **paxalisib** to predict human pharmacokinetics and estimate an efficacious dose [1].

Clinical Context and Significance

The development of **paxalisib** is a direct response to a major challenge in neuro-oncology: over 85% of glioblastoma cases have activation of the PI3K pathway, but most inhibitors cannot reach the target in the brain [3] [2]. **Paxalisib** is currently being evaluated in a pivotal **Phase III clinical trial (GBM AGILE)** for newly diagnosed and recurrent glioblastoma, a testament to the promising preclinical data on its brain penetration and efficacy [3] [1].

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References

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